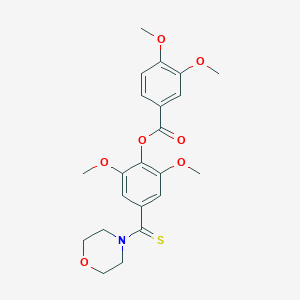
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate, also known as CTMTP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research.
作用機序
The mechanism of action of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the modulation of glutamate receptors and the inhibition of angiogenesis. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and inhibit its activity, which may contribute to its neuroprotective effects. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glutamate receptors, and the inhibition of angiogenesis. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is its versatility in scientific research. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used in various research fields, including cancer research, neuroscience, and immunology. Additionally, the synthesis method for 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is relatively simple and can be performed in a laboratory setting. However, one limitation of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate research. One direction is to further investigate the mechanism of action of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate, particularly its effects on glutamate receptors and angiogenesis. Another direction is to explore the potential use of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the potential toxicity of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate and to develop methods for minimizing its toxicity in experimental settings.
Conclusion:
In conclusion, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is a versatile chemical compound with various applications in scientific research. Its synthesis method is relatively simple, and it has been used in various research fields, including cancer research, neuroscience, and immunology. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glutamate receptors, and the inhibition of angiogenesis. While there are limitations to the use of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate in certain experiments, there are several future directions for 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate research that may lead to the development of new therapeutic agents and the advancement of scientific knowledge.
合成法
The synthesis of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate involves the reaction of 2,6-dimethoxy-4-bromoacetophenone with morpholine and carbon disulfide to form 2,6-dimethoxy-4-(4-morpholinylcarbothioyl)phenylacetophenone. This intermediate product is then reacted with 3,4-dimethoxybenzoyl chloride to produce 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used to study the role of glutamate receptors in synaptic transmission. In immunology, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used to study the role of T cells in the immune response.
特性
製品名 |
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate |
|---|---|
分子式 |
C22H25NO7S |
分子量 |
447.5 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-25-16-6-5-14(11-17(16)26-2)22(24)30-20-18(27-3)12-15(13-19(20)28-4)21(31)23-7-9-29-10-8-23/h5-6,11-13H,7-10H2,1-4H3 |
InChIキー |
CHNKPTCDWULZEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCOCC3)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCOCC3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)